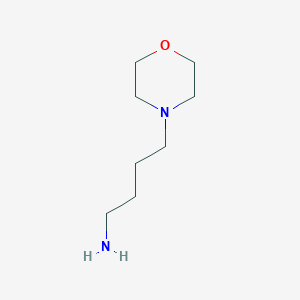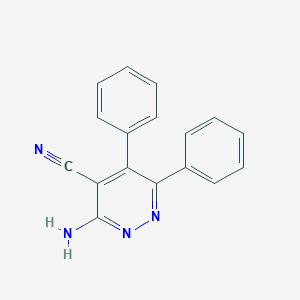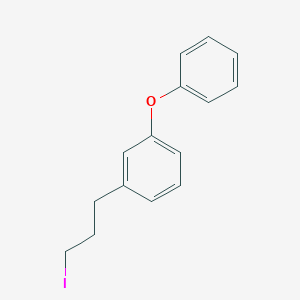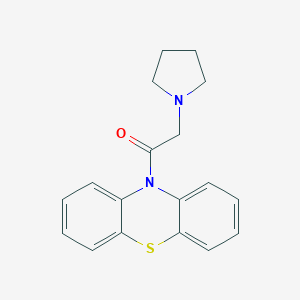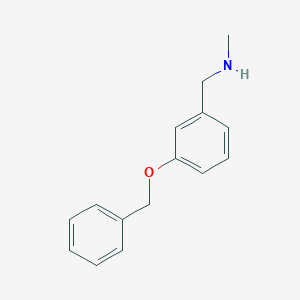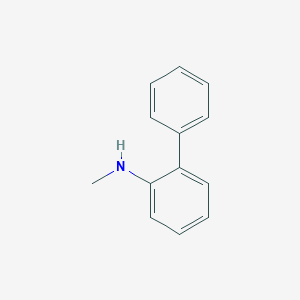![molecular formula C11H15IN2O2S B183536 1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine CAS No. 914610-38-1](/img/structure/B183536.png)
1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine, also known as IPSMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Additionally, we will list future directions for IPSMP research.
Mecanismo De Acción
1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine is known to interact with specific receptors in the body, including serotonin and dopamine receptors. It has been found to act as a partial agonist of the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. Additionally, 1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine has been shown to modulate the activity of dopamine receptors, which are involved in the regulation of reward and motivation.
Efectos Bioquímicos Y Fisiológicos
1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine has been found to have various biochemical and physiological effects, depending on the specific receptors it interacts with. In studies involving the 5-HT1A receptor, 1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine has been found to have anxiolytic and antidepressant-like effects, indicating its potential as a therapeutic agent for mood disorders. In studies involving dopamine receptors, 1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine has been found to modulate reward-related behavior, indicating its potential as a tool for studying addiction and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine has several advantages as a research tool, including its high purity and stability, as well as its specific interactions with target receptors. However, 1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for 1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine research, including further investigation of its potential therapeutic applications, as well as its use as a tool for studying specific receptor systems in the body. Additionally, there is potential for the development of new 1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine derivatives with improved properties and specificity. Overall, 1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine shows promise as a valuable research tool with potential applications in various fields of scientific research.
Aplicaciones Científicas De Investigación
1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine has been found to have potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, 1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In neuroscience, 1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine has been used to study the role of specific neurotransmitter receptors in the brain. In biochemistry, 1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine has been used to study the interaction between proteins and small molecules.
Propiedades
Número CAS |
914610-38-1 |
|---|---|
Nombre del producto |
1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine |
Fórmula molecular |
C11H15IN2O2S |
Peso molecular |
366.22 g/mol |
Nombre IUPAC |
1-(4-iodophenyl)sulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C11H15IN2O2S/c1-13-6-8-14(9-7-13)17(15,16)11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3 |
Clave InChI |
GXWCORNPALTRDK-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)I |
SMILES canónico |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)I |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

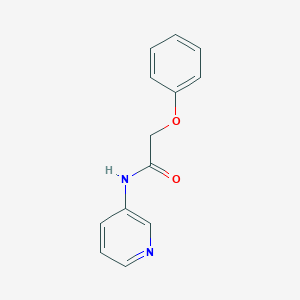
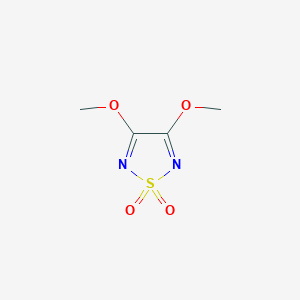
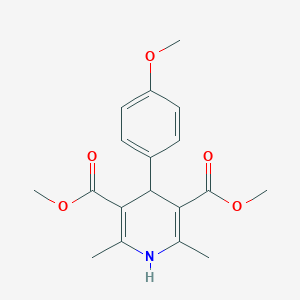

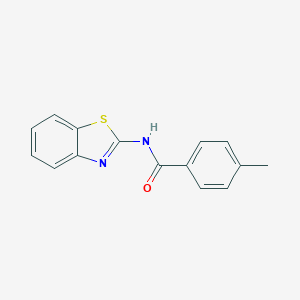
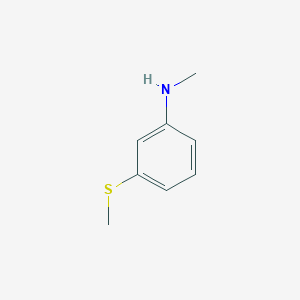
![(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B183467.png)
![N-(4-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B183468.png)
